
N-(4-methyl-2-pyrimidinyl)hexanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-pyrimidinyl)hexanamide, commonly known as MPHD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPHD is a synthetic compound that belongs to the class of amides and is known for its ability to interact with various biological systems.
作用機序
The mechanism of action of MPHD is not fully understood; however, it is believed to interact with various biological systems. MPHD has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. MPHD has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
MPHD has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can result in the inhibition of neuronal activity. MPHD has also been shown to decrease the levels of prostaglandins, which can result in the reduction of inflammation. Additionally, MPHD has been shown to exhibit antioxidant properties, which can protect against oxidative stress.
実験室実験の利点と制限
MPHD has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. MPHD is also stable and can be stored for extended periods without significant degradation. However, MPHD has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, MPHD has not been extensively studied in humans, and its safety and efficacy are not well established.
将来の方向性
There are several future directions for MPHD research. One potential direction is to investigate its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of MPHD and its safety and efficacy in humans.
Conclusion:
In conclusion, MPHD is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPHD has been extensively researched for its anticonvulsant, anxiolytic, and analgesic properties, as well as its potential as a treatment for neurodegenerative disorders, cancer, and inflammation. MPHD's mechanism of action is not fully understood, but it is believed to interact with various biological systems. MPHD has several advantages for lab experiments, but its safety and efficacy in humans are not well established. Further research is needed to fully understand the potential of MPHD as a therapeutic agent.
合成法
The synthesis of MPHD involves the condensation reaction of 4-methyl-2-pyrimidinylamine and hexanoyl chloride in the presence of a base catalyst. The reaction results in the formation of MPHD, which can be purified through various techniques such as crystallization, recrystallization, and column chromatography. The yield of MPHD can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学的研究の応用
MPHD has been extensively researched for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. MPHD has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, MPHD has been studied for its potential as a therapeutic agent for cancer and inflammation.
特性
製品名 |
N-(4-methyl-2-pyrimidinyl)hexanamide |
|---|---|
分子式 |
C11H17N3O |
分子量 |
207.27 g/mol |
IUPAC名 |
N-(4-methylpyrimidin-2-yl)hexanamide |
InChI |
InChI=1S/C11H17N3O/c1-3-4-5-6-10(15)14-11-12-8-7-9(2)13-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15) |
InChIキー |
AKTATXNKWRSFAU-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=NC=CC(=N1)C |
正規SMILES |
CCCCCC(=O)NC1=NC=CC(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
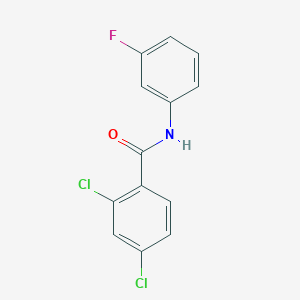
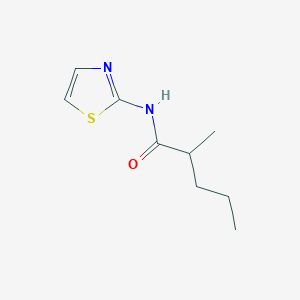

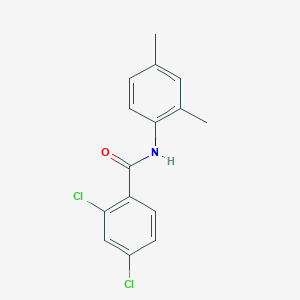
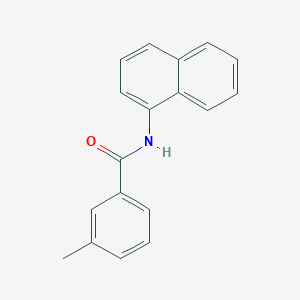
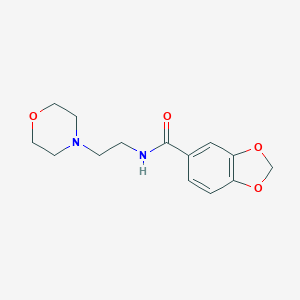


![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)

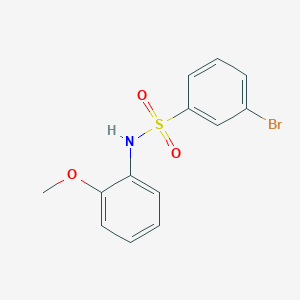
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)